5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide
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Overview
Description
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a propyl chain, and a sulfamoyl group attached to an acetylphenyl ring. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the methoxy and propyl groups through nucleophilic substitution reactions. The sulfamoyl group can be introduced via sulfonation reactions, followed by acetylation to attach the acetylphenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-[(3-hydroxyphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide.
Reduction: Formation of 5-[(3-hydroxyphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfamoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The acetylphenyl ring could also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide
- 5-{[(3-acetylphenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
Uniqueness
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-10-20-19(23)17-12-16(8-9-18(17)26-3)27(24,25)21-15-7-5-6-14(11-15)13(2)22/h5-9,11-12,21H,4,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBDYFWBGGUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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